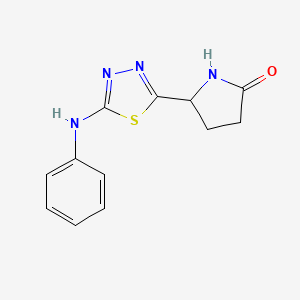
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone is a heterocyclic compound that contains both a thiadiazole and a pyrrolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone typically involves the formation of the thiadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the reaction of an aniline derivative with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with a suitable pyrrolidinone precursor under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aniline or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or aniline rings.
Applications De Recherche Scientifique
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]ethanol
- (2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone
Uniqueness
5-(5-Anilino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone is unique due to the presence of both the thiadiazole and pyrrolidinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The specific arrangement of functional groups allows for targeted interactions with biological molecules, which can be leveraged for therapeutic applications.
Propriétés
Formule moléculaire |
C12H12N4OS |
|---|---|
Poids moléculaire |
260.32 g/mol |
Nom IUPAC |
5-(5-anilino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N4OS/c17-10-7-6-9(14-10)11-15-16-12(18-11)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
Clé InChI |
GYBBSNQFSCPVKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=NN=C(S2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
![N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine](/img/structure/B13373188.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)
![6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373198.png)
![tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373199.png)

![N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
![(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373222.png)
![4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile](/img/structure/B13373228.png)

![3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide](/img/structure/B13373239.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373242.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13373245.png)
